molecular formula C5H8N2O B13070214 (1S)-1-(1H-Pyrazol-4-yl)ethan-1-ol

(1S)-1-(1H-Pyrazol-4-yl)ethan-1-ol

Cat. No.: B13070214
M. Wt: 112.13 g/mol
InChI Key: GGPILYBGTQJNOK-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-(1H-Pyrazol-4-yl)ethan-1-ol is an organic compound that features a pyrazole ring attached to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(1H-Pyrazol-4-yl)ethan-1-ol typically involves the reaction of pyrazole with an appropriate ethanolic reagent under controlled conditions. One common method involves the use of a chiral catalyst to ensure the production of the (1S) enantiomer. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at a temperature range of 0-50°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(1H-Pyrazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products

    Oxidation: Produces pyrazole-4-carboxaldehyde or pyrazole-4-carboxylic acid.

    Reduction: Produces (1S)-1-(1H-Pyrazol-4-yl)ethane.

    Substitution: Produces various substituted pyrazole derivatives depending on the reagent used.

Scientific Research Applications

(1S)-1-(1H-Pyrazol-4-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer or neurological disorders.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S)-1-(1H-Pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(1H-Pyrazol-4-yl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.

    1-(1H-Pyrazol-4-yl)ethan-1-one: A ketone derivative of the compound.

    1-(1H-Pyrazol-4-yl)ethane: A reduced form of the compound.

Uniqueness

(1S)-1-(1H-Pyrazol-4-yl)ethan-1-ol is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

(1S)-1-(1H-pyrazol-4-yl)ethanol

InChI

InChI=1S/C5H8N2O/c1-4(8)5-2-6-7-3-5/h2-4,8H,1H3,(H,6,7)/t4-/m0/s1

InChI Key

GGPILYBGTQJNOK-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](C1=CNN=C1)O

Canonical SMILES

CC(C1=CNN=C1)O

Origin of Product

United States

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